N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide
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Overview
Description
N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a thiophene ring, and a piperidine ring, which are linked through an acetamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus, like the one present in this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Compounds with a piperidine nucleus have been found to exhibit a wide variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the piperidine derivative.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-(thiophen-3-yl)piperidin-1-yl)acetamide
- N-benzyl-2-(4-(furan-2-yl)piperidin-1-yl)acetamide
- N-benzyl-2-(4-(pyridin-2-yl)piperidin-1-yl)acetamide
Uniqueness
N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is unique due to the specific positioning of the thiophene ring and the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring, in particular, may confer distinct electronic properties and interactions with biological targets compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-benzyl-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(19-13-15-5-2-1-3-6-15)14-20-10-8-16(9-11-20)17-7-4-12-22-17/h1-7,12,16H,8-11,13-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSIBZGRDGGKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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